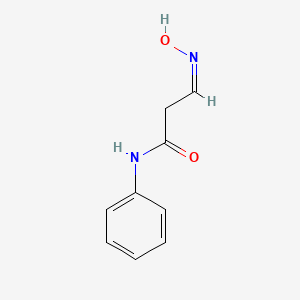

3-(hydroxyimino)-N-phenylpropanamide

概要

説明

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Physical and Chemical Properties Analysis

The specific physical and chemical properties of “3-(hydroxyimino)-N-phenylpropanamide” are not available in the resources. Generally, physical properties include color, density, hardness, and melting and boiling points, while a chemical property describes the ability of a substance to undergo a specific chemical change .科学的研究の応用

Chemoselective Synthesis

The compound 3-(hydroxyimino)-N-phenylpropanamide has been utilized in chemoselective synthesis. For instance, a study explored the reactivity of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide against various electrophiles, leading to the formation of hexahydro-4-pyrimidinones and oxazolidines. This chemoselective approach was explained using ab initio calculations, highlighting the compound's utility in complex organic syntheses (Hajji et al., 2002).

Synthesis of Aromatic Derivatives

In another study, 3-(hydroxyimino)3-amino-N-phenylpropanamide was used to synthesize 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives. These compounds were characterized using NMR and mass analyses, demonstrating the versatility of this compound in creating diverse aromatic structures (Srivani et al., 2018).

Green Synthesis Methods

The compound also plays a role in environmentally friendly synthesis methods. For example, 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives were synthesized efficiently using a one-pot condensation method in an ionic liquid. This novel synthesis offers advantages like operational simplicity, mild conditions, shorter reaction times, high yields, and environmental friendliness (Li et al., 2013).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds such as hydroxyimino acids have been found to interact with enzymes like 3-dehydroquinate dehydratase . This enzyme plays a crucial role in the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids in bacteria and plants .

Mode of Action

It’s known that oximes, like the hydroxyimino group in this compound, can act as antioxidants . They can donate a hydrogen atom to free radicals, neutralizing them and preventing oxidative damage .

Biochemical Pathways

Related compounds such as hydroxycinnamic acids have been shown to be involved in various biochemical pathways, including the phenylpropanoids bioconversion pathways .

Pharmacokinetics

For instance, the pharmacokinetics of triterpenic acyloximes, which also contain a hydroxyimino group, have been studied .

Result of Action

It’s known that oximes can act as antioxidants, neutralizing free radicals and preventing oxidative damage . This could potentially protect cells from oxidative stress and damage.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can affect the stability and activity of chemical compounds .

生化学分析

Biochemical Properties

3-(hydroxyimino)-N-phenylpropanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as 3-dehydroquinate dehydratase, which is involved in the shikimate pathway . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can form hydrogen bonds and other non-covalent interactions with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines, this compound has been observed to inhibit the phosphorylation of HER3, thereby blocking downstream signaling through the Ras-MAPK and PI3K-Akt pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis. Furthermore, this compound can modulate the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific enzymes, leading to their inhibition or activation. For example, this compound can inhibit the activity of 3-dehydroquinate dehydratase by binding to its active site . This inhibition can disrupt the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of cancer cell proliferation . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate pathway and the mevalonate pathway . It interacts with enzymes such as 3-dehydroquinate dehydratase and 3-hydroxy-3-methylglutaryl-CoA synthase, influencing the flux of metabolites through these pathways . These interactions can lead to changes in metabolite levels and overall metabolic flux, impacting cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. For example, its distribution in cancerous tissues may enhance its efficacy as an anti-cancer agent.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize within the endoplasmic reticulum, cytoplasm, and other organelles . Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, where it can exert its effects on cellular processes. For instance, its presence in the endoplasmic reticulum may influence protein folding and secretion.

特性

IUPAC Name |

(3Z)-3-hydroxyimino-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(6-7-10-13)11-8-4-2-1-3-5-8/h1-5,7,13H,6H2,(H,11,12)/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMPENLNKRBVDP-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)C/C=N\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[3-(trifluoromethyl)phenyl]diazenyl}tetrahydro-3H-pyrazol-3-one](/img/structure/B3122944.png)

![ethyl 2-[(E)-2-[(2-methoxycarbonylthiophen-3-yl)amino]ethenyl]-5-oxo-10H-benzo[g]quinoline-3-carboxylate](/img/structure/B3122951.png)

![ethyl 5-oxo-2-[(E)-2-(pyridin-2-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3122953.png)

![1-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]-N-phenylmethanimine](/img/structure/B3122974.png)

![2-(3-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B3122979.png)

![3-[(methylanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B3122987.png)

![(E)-4-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]but-3-en-2-one](/img/structure/B3122992.png)

![4-[(methylanilino)methyl]-1(2H)-phthalazinone](/img/structure/B3122997.png)

![3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde oxime](/img/structure/B3123011.png)

![6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3123024.png)

![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3123031.png)

![4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B3123038.png)